PLK1 Inhibitory Potency: 1.84-Fold Superior to BI2536 in Recombinant Kinase Assay
Plk1-IN-6 inhibits recombinant PLK1 with an IC50 of 0.45 nM, representing a 1.84-fold improvement over the benchmark inhibitor BI2536 (IC50 = 0.83 nM) when assessed under identical assay conditions in the same study [1]. This quantitative advantage is directly relevant for applications requiring maximal target engagement at low compound concentrations.
| Evidence Dimension | PLK1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.45 nM |
| Comparator Or Baseline | BI2536: IC50 = 0.83 nM |
| Quantified Difference | 1.84-fold lower IC50 (more potent) |
| Conditions | Recombinant PLK1 kinase activity assay |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects and conserves compound in large-scale screening or long-term treatment protocols.
- [1] Li Z, Mei S, Liu J, Huang J, Yue H, Ge T, et al. Design, synthesis, and biological evaluation of novel dihydropteridone derivatives possessing oxadiazoles moiety as potent inhibitors of PLK1. Eur J Med Chem. 2023 May 5;251:115242. View Source
